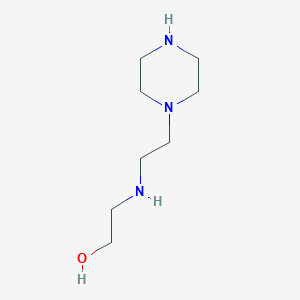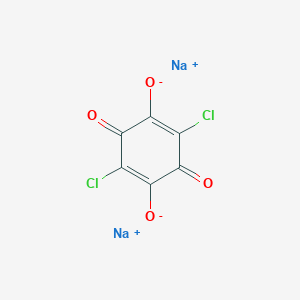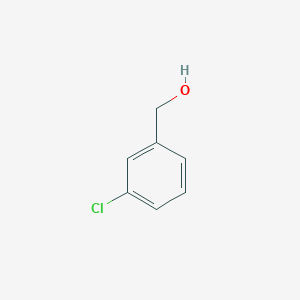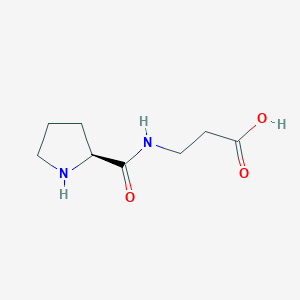
3,3-Bis(chloromethyl)oxetane
Übersicht
Beschreibung
3,3-Bis(chloromethyl)oxetane (BCMO) is an important intermediate in the synthesis of a wide range of compounds. It is a versatile and easily synthesized chemical that can be used as a starting material for the production of various compounds, including pharmaceuticals, agrochemicals, and polymers. BCMO is also used in the synthesis of compounds such as polyethers, polyurethanes, and polycarbonates.
Wissenschaftliche Forschungsanwendungen
Monomer in Polymer Synthesis
3,3-Bis(chloromethyl)oxetane is primarily recognized for its role as a monomer in the synthesis of various polymers. It has been utilized to produce polymers with specific functionalities and properties, serving as a versatile building block in polymer chemistry. For instance, its reaction with alkylaluminum compounds leads to ring-opening reactions forming propanols and butyrolactones, indicating its utility in diverse polymerization processes (Miller, 1968).
Material in Liquid Crystal Technology
The compound has applications in the creation of liquid crystalline copolyethers. These materials exhibit mesomorphism, a property significant in the field of liquid crystal technology. Investigations into their liquid crystalline (LC) properties reveal potential applications in various optical and electronic devices (Hurduc et al., 1993).
Intermediate for Derivative Synthesis
This compound serves as a convenient intermediate for the preparation of many derivatives, including iodomethyl, alkoxymethyl, and alkylaminomethyl groups. This feature is beneficial in synthesizing a range of chemical compounds with diverse applications (Zarudii et al., 1985).
Component in Nonlinear Optical Applications
It has been used in the synthesis and characterization of polyoxetanes containing side groups for nonlinear optical applications. This indicates its potential in the development of materials for optical data storage and signal processing technologies (Guichard et al., 1996).
Wirkmechanismus
Target of Action
3,3-Bis(chloromethyl)oxetane (BCMO) is primarily used as an intermediate in the synthesis of poly(bis(azidomethyl)oxetane (PolyBAMO), an energetic polymer that is being studied for use as a propellant binder for rocket fuel . The primary target of BCMO is therefore the chemical reactions involved in the production of PolyBAMO.
Mode of Action
BCMO is formed in solution via cyclization of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide . It then reacts with sodium azide to form PolyBAMO. This reaction takes place in an alkaline solution with tetrabutyl ammonium bromide, which acts as a phase transfer catalyst .
Biochemical Pathways
Its primary biochemical pathway is its transformation into PolyBAMO through the reactions mentioned above .
Pharmacokinetics
It can cause kidney damage, lacrimation, and somnolence if consumed .
Result of Action
The primary result of BCMO’s action is the production of PolyBAMO, a high-energy polymer. PolyBAMO is being studied for its potential use as a propellant binder for rocket fuel .
Safety and Hazards
Zukünftige Richtungen
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
Eigenschaften
IUPAC Name |
3,3-bis(chloromethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURGFRDGROIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25323-58-4 | |
| Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25323-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9058816 | |
| Record name | 3,3-Bis(chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline] | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane, 3,3-bis(chloromethyl)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
217 °F at 30 mmHg (EPA, 1998) | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.4 | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Finely divided powder for coatings, Natural, black, or olive green molding powder. | |
CAS RN |
78-71-7, 25323-58-4 | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3-Bis(chloromethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3,3-bis(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane, 3,3-bis(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Bis(chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(chloromethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-BIS(CHLOROMETHYL)OXETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12TP81ATK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66 °F (EPA, 1998) | |
| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for polymerizing BCMO?
A1: BCMO can be polymerized via cationic ring-opening polymerization. Various catalysts have proven effective, including:
- Boron trifluoride (BF3) [, , , ] and its complexes, particularly BF3 diethyl etherate [, ].
- Aluminum alkyls, such as triethylaluminum in conjunction with water [, ].
- Radiation-induced polymerization, utilizing gamma rays [, ] or electron beams [, ].
Q2: How does the polymerization mechanism of BCMO differ from other cyclic ethers?
A2: While BCMO generally polymerizes through a cationic mechanism like other cyclic ethers, its polymerization with Al(iso-C4H9)3/water catalyst system exhibits unique characteristics. This system produces insoluble polymers, suggesting the formation of long-living active species and a potential for entanglement of high molecular weight macromolecules [].
Q3: Can BCMO polymerization be controlled to produce polymers with specific molecular weights?
A3: Yes, achieving specific molecular weights in poly-BCMO is crucial for tailoring its properties. The molecular weight can be influenced by factors such as:
- Catalyst concentration: Higher catalyst concentrations generally lead to lower molecular weights [, ].
- Polymerization temperature: Higher temperatures can promote chain transfer reactions, limiting molecular weight [].
- Chain transfer agents: Incorporating low molecular weight ethers as chain transfer agents can effectively control the molecular weight of the resulting polymers [].
Q4: What are the challenges associated with high-temperature BCMO polymerization?
A5: While high-temperature polymerization using i-Bu3Al as a catalyst can yield high molecular weight poly-BCMO, challenges include the formation of insoluble products at lower temperatures, potentially due to entanglement of high molecular weight macromolecules and macrocycle formation [].
Q5: What types of monomers can be copolymerized with BCMO?
A5: BCMO exhibits copolymerization potential with various monomers, including:
Q6: How does the presence of BCMO affect the copolymerization process?
A7: The bulky chloromethyl groups of BCMO can influence the copolymerization process. For instance, in copolymerization with tetrahydrofuran (THF), the penultimate unit effect becomes significant due to the steric and electronic influences of the chloromethyl substituents [].
Q7: What are the benefits of copolymerizing BCMO with other monomers?
A8: Copolymerization allows for tailoring the properties of the final polymer. For example, copolymerizing BCMO with ε-caprolactone produces a miscible blend with a single, composition-dependent glass transition temperature, different from the parent polymers []. Incorporating 3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane into poly(BAMO) (synthesized from 3,3-bis(azidomethyl)oxetane) reduces its crystallinity and glass transition temperature [].
Q8: What are the key properties of poly-BCMO that make it useful in various applications?
A8: Poly-BCMO, commercially known as Penton, possesses several advantageous properties:
- High chemical resistance: It exhibits resistance to a wide range of chemicals, including acids, bases, and solvents [, ].
- Low permeability: It acts as a barrier to gases and liquids, making it suitable for protective coatings [, ].
- Good mechanical strength: Poly-BCMO displays favorable strength and toughness, particularly in blend formulations [, ].
Q9: How can the properties of poly-BCMO be further enhanced?
A10: Blending poly-BCMO with other polymers, such as chloroprene rubber, nylon 6, chlorinated polyethylene, and polyoxymethylene (POM), can significantly enhance its mechanical properties, particularly toughness and impact strength [].
Q10: Are there any applications of poly-BCMO in membrane technology?
A11: Yes, poly-BCMO has been investigated for its potential in reverse osmosis membranes. Grafting 2-vinylpyridine onto poly-BCMO followed by quaternization yields membranes with promising properties for water purification [].
Q11: Can poly-BCMO be used in liquid crystalline applications?
A12: Copolymers of BCMO with specific bisphenols, such as 4,4′-dihydroxyazobenzene and 4,4′-dihydroxybenzophenone, have shown potential for liquid crystalline behavior []. This property makes them suitable for applications requiring anisotropic properties, such as in display technologies.
Q12: How does the structure of bisphenols used in copolymers with BCMO affect their liquid crystalline behavior?
A13: The structure of the bisphenol significantly influences the liquid crystalline behavior of BCMO copolymers. Linear bisphenols, like 4,4′-dihydroxyazobenzene, generally promote liquid crystallinity. Conversely, more bent bisphenols, such as bisphenol A, may hinder the formation of ordered liquid crystalline phases [, ].
Q13: What are the primary degradation pathways of poly-BCMO?
A14: Poly-BCMO exhibits relatively good thermostability, with weight loss generally starting above 260°C []. The degradation mechanisms can involve:
- Chain scission reactions: These reactions lead to a reduction in molecular weight and can be influenced by the presence of specific functional groups in the polymer backbone [].
- Oxetane ring opening: At elevated temperatures, the oxetane rings within the polymer can undergo ring-opening reactions, potentially leading to crosslinking and changes in the polymer's properties [].
Q14: How does the presence of azobenzene units influence the degradation of BCMO-based polymers?
A15: Incorporating azobenzene units into BCMO copolymers typically reduces their thermal stability. This decrease is attributed to the relatively lower bond dissociation energies of azo bonds compared to other linkages within the polymer backbone [].
Q15: What spectroscopic techniques are commonly used to characterize BCMO and its polymers?
A15: Several spectroscopic techniques prove valuable in characterizing BCMO and its polymers:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining polymer structure, composition, and tacticity. They provide insights into monomer sequencing in copolymers and confirm the presence of specific functional groups [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in BCMO monomers and polymers, aiding in structural analysis and monitoring polymerization progress [, ].
- Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying free radicals generated in BCMO and poly-BCMO upon irradiation. It provides information on the types of radicals formed, their stability, and potential reactions with oxygen [, , ].
Q16: How is computational chemistry employed in BCMO research?
A16: Computational tools like molecular dynamics simulations and conformational analysis are valuable for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)
